3,3-Dimethyl-1,4-oxazepane

Description

Contextualization of 1,4-Oxazepanes within Seven-Membered Nitrogen and Oxygen Heterocycles

Seven-membered heterocycles containing nitrogen and oxygen are a notable class of compounds in organic synthesis and medicinal chemistry. sioc-journal.cnnumberanalytics.com The 1,4-oxazepane (B1358080) scaffold, characterized by a seven-membered ring with an oxygen atom at position 1 and a nitrogen atom at position 4, is a prominent member of this family. researchgate.net The development of synthetic methods for these structures can be challenging due to their unique thermodynamic and kinetic properties. sioc-journal.cn However, their prevalence in natural products and pharmacologically active compounds drives continued research into their synthesis and properties. sioc-journal.cnnih.gov

The synthesis of seven-membered heterocycles can be approached through various strategies, including ring-closure and ring-expansion reactions. numberanalytics.com The unique structural features of the seven-membered ring, combined with the properties of the incorporated heteroatoms, make them valuable motifs in the design of new molecules. sioc-journal.cn

Structural Features and Nomenclature of 3,3-Dimethyl-1,4-oxazepane

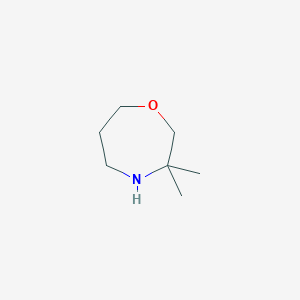

This compound is a saturated seven-membered heterocyclic compound. Its core structure is the 1,4-oxazepane ring, which features an oxygen atom at the first position and a nitrogen atom at the fourth position. The "3,3-dimethyl" prefix in its nomenclature indicates the presence of two methyl groups attached to the carbon atom at the third position of the ring.

Table 1: Chemical Identity of this compound

| Property | Value |

| Molecular Formula | C7H15NO |

| IUPAC Name | This compound |

| CAS Number | 826510-56-1 |

| Parent Scaffold | 1,4-Oxazepane |

Data sourced from PubChem CID 82651056 nih.gov

An efficient method for the synthesis of 3,3-dimethyl-1,4-oxazepanes has been reported, highlighting its accessibility for further chemical exploration. researchgate.net

Significance of Bridged and Spirocyclic Systems Incorporating 1,4-Oxazepane Motifs

The incorporation of the 1,4-oxazepane ring into more complex molecular architectures, such as bridged and spirocyclic systems, is a key area of research. acs.orgethz.ch These three-dimensional scaffolds are of particular interest in drug discovery due to their conformational rigidity and the precise spatial orientation of their functional groups. acs.orgacs.org

Bridged Systems: These are bicyclic structures where the two rings share two non-adjacent atoms. The synthesis of bridged bicyclic N-heterocycles has been a focus of synthetic methodology development. ethz.ch

Spirocyclic Systems: These compounds feature two rings connected by a single common atom. Spirocyclic molecules are found in numerous bioactive natural products and are increasingly utilized as scaffolds in medicinal chemistry. acs.org The synthesis of spiroacetals containing the 1,4-oxazepane ring has been achieved, providing access to novel three-dimensional structures for compound libraries. acs.orgchemrxiv.org

The development of synthetic routes to these complex structures, such as the use of olefin amine (OLA) reagents, allows for the rapid and modular construction of diverse bicyclic N-heterocycles. ethz.ch

Overview of Research Trajectories for this compound and Related Structures

Research involving 1,4-oxazepanes and their derivatives is multifaceted, with significant efforts directed towards synthetic methodology and the exploration of their utility in medicinal chemistry.

Synthetic Innovations: A primary research trajectory focuses on the development of novel and efficient synthetic routes to the 1,4-oxazepane core and its substituted analogs. researchgate.netrsc.org This includes methods for creating chiral 1,4-oxazepanes, which are important for developing stereospecific interactions with biological targets. rsc.orgrsc.org

Medicinal Chemistry Applications: The 1,4-oxazepane scaffold is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of biologically active compounds. nih.gov Research has explored their potential as dopamine (B1211576) D4 receptor ligands, which could have applications in the treatment of schizophrenia. nih.gov

Complex Molecule Synthesis: The use of 1,4-oxazepanes as building blocks for more complex molecules, including spirocyclic and bridged systems, is a growing area of interest. acs.orgethz.ch This allows for the creation of diverse compound libraries with unique three-dimensional structures for screening in drug discovery programs. chemrxiv.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethyl-1,4-oxazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-7(2)6-9-5-3-4-8-7/h8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSSBVHOACXQKIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COCCCN1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,3 Dimethyl 1,4 Oxazepane and Its Analogues

Synthetic Routes to 3,3-Dimethyl-1,4-oxazepane Derivatives

The synthesis of specific this compound derivatives often involves multi-step sequences that introduce the gem-dimethyl group and other functionalities at desired positions.

The synthesis of functionalized this compound scaffolds, such as tert-butyl 6-amino-3,3-dimethyl-1,4-oxazepane-4-carboxylate, is crucial for the development of novel pharmaceutical agents. While a specific synthetic route for this exact compound is not detailed in the provided search results, the synthesis of related structures like tert-butyl (S)-6-amino-1,4-oxazepane-4-carboxylate and tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate suggests that its preparation would involve the construction of the 1,4-oxazepane (B1358080) ring followed by or concurrent with the introduction of the amino and gem-dimethyl groups. myskinrecipes.comchiralen.com The tert-butyl carbamate (Boc) protecting group is commonly employed for the nitrogen atom of the oxazepane ring, facilitating further chemical transformations. myskinrecipes.com

The gem-dimethyl group is a prevalent structural motif in many natural products and clinically useful drugs. nih.gov Its incorporation into a molecule can enhance biological activity and improve pharmacokinetic properties. nih.gov Synthetic methods to install a gem-dimethyl group are of significant interest to medicinal chemists. nih.gov In the context of oxazepane rings, the introduction of gem-dimethyl substituents can be achieved through various strategies. One approach involves the use of starting materials that already contain the gem-dimethyl moiety, which is then carried through the synthetic sequence to form the oxazepane ring. An alternative strategy is the direct methylation of a suitable precursor, such as a ketone or a methylene group adjacent to an activating group, using reagents like methyl iodide in the presence of a strong base. The Thorpe-Ingold effect, which describes the acceleration of ring-closing reactions due to the presence of gem-dialkyl groups, can also be a guiding principle in the design of synthetic routes to 3,3-dimethyl-1,4-oxazepanes. nih.gov

General Methodologies for 1,4-Oxazepane Ring Construction

Several general synthetic methods are employed to construct the 1,4-oxazepane ring, a seven-membered heterocycle containing nitrogen and oxygen atoms in a 1,4-relationship. researchgate.net These methods are applicable to the synthesis of a wide range of substituted 1,4-oxazepanes, including those with gem-dimethyl groups.

Cycloaddition reactions provide a powerful tool for the construction of heterocyclic rings. Specifically, the [2+5] cycloaddition of Schiff bases (imines) with anhydrides, such as maleic or phthalic anhydride, has been utilized to synthesize 1,3-oxazepine-4,7-dione derivatives. uokerbala.edu.iq This type of reaction involves the addition of a five-atom component (the anhydride) to a two-atom component (the imine) to form the seven-membered ring in a concerted process. uokerbala.edu.iq While this specific example leads to 1,3-oxazepines, similar cycloaddition strategies can be envisioned for the synthesis of the 1,4-oxazepane isomer. Additionally, [3+3] and [3+4] annulations of aza-oxyallyl cations with amphoteric compounds have been reported for the one-step synthesis of morpholinones and 1,4-oxazepane-3-ones. thieme-connect.com

Ring expansion reactions offer an alternative route to seven-membered rings from more readily available five- or six-membered precursors. For instance, the synthesis of 1,4-oxazepanes has been achieved through the ring expansion of morpholines. rsc.org This can be accomplished by reacting a 3-chloromethylmorpholine derivative with phenoxide anions, leading to the formation of a 6-phenoxy-1,4-oxazepane through the intermediacy of an aziridinium cation. rsc.org Another example involves the ring expansion of a piperidin-4-one derivative using ethyl diazoacetate to prepare a tert-butyl 4-oxoazepane-1-carboxylate. researchgate.net The enantioselective desymmetrization of 3-substituted oxetanes catalyzed by a chiral Brønsted acid has also been developed as a method for the synthesis of chiral 1,4-benzoxazepines, demonstrating the utility of ring expansion from smaller, strained rings. acs.org A copper-catalyzed ring expansion of vinyl oxetanes with diazo reagents has been shown to be an efficient method for synthesizing tetrahydro oxepine derivatives. researchgate.net

Intramolecular cyclization is a widely used and effective strategy for the synthesis of cyclic compounds, including 1,4-oxazepanes. This approach involves the formation of a bond between two reactive centers within the same molecule to close the ring. The synthesis of chiral 1,4-oxazepane-5-carboxylic acids has been reported from polymer-supported homoserine. rsc.org This solid-phase synthesis involves the cleavage of an N-phenacyl nitrobenzenesulfonamide from the resin, which triggers a spontaneous lactonization to form the 1,4-oxazepane ring. rsc.org Intramolecular C-N bond coupling reactions have also been employed in the synthesis of related benzodiazepine (B76468) systems, which can be a source of inspiration for 1,4-oxazepane synthesis. nih.gov The use of N-propargylamines as versatile building blocks has also gained attention for the synthesis of 1,4-oxazepane cores through various metal-catalyzed and cycloaddition reactions, highlighting the importance of intramolecular processes in modern synthetic chemistry. researchgate.netrsc.org

N-Propargylamine-Mediated Syntheses of 1,4-Oxazepane Cores

N-Propargylamines have emerged as highly versatile and valuable building blocks in the field of organic synthesis, enabling the creation of a wide array of significant nitrogen-containing heterocycles. rsc.orgresearchgate.net Their utility extends to the construction of 1,4-oxazepane cores through synthetic routes noted for their high atom economy and efficiency. rsc.orgresearchgate.net The synthesis of 1,4-oxazepane and 1,4-diazepane cores from N-propargylamines has seen considerable growth due to the development of shorter synthetic pathways. rsc.orgresearchgate.net These molecules are of significant interest due to their potential applications in medicinal chemistry, agrochemicals, and materials science. researchgate.net The application of N-propargylamines as precursors is a key strategy in preparing various nitrogen heterocycles, including pyrroles, pyridines, pyrazines, quinolines, imidazoles, and 1,4-oxazepanes. researchgate.net

Spiroacetal Formation Pathways Involving 1,4-Oxazepanes

Methodologies have been developed for the synthesis of spirocyclic scaffolds that incorporate the 1,4-oxazepane ring system, which are of interest for compound library assembly in drug discovery. acs.org One such pathway allows for the generation of 6,7- and 7,7-spiroacetal analogues, which are relatively unexplored structural motifs. acs.org

A key strategy involves the iodoacetalization of an exocyclic enol ether intermediate. acs.org For example, the reaction of an enol ether with N-Boc-propanolamine can proceed smoothly to provide a corresponding iodide intermediate. However, the subsequent cyclization to form the 1,4-oxazepane ring can present challenges. In some cases, the reaction may be slow and inefficient, leading to the formation of competing urea byproducts. acs.org Despite these potential challenges, this methodology has been successfully used to access 6,7-spiroacetals containing a 1,4-oxazepane ring on a significant scale. acs.org

Stereoselective Synthesis of Chiral 1,4-Oxazepane Systems

The development of synthetic strategies to access chiral 1,4-oxazepanes is a crucial area of research, as the stereochemistry of such molecules is often critical for their biological activity. nih.govresearchgate.net While various synthetic approaches exist, ensuring the decoration of the oxazepane scaffold with functional groups for further diversification while maintaining stereochemical control remains a challenge. researchgate.net

Chiral Pool Methodologies (e.g., from Polymer-Supported Homoserine)

A robust method for preparing novel chiral 1,4-oxazepane-5-carboxylic acids utilizes homoserine from the chiral pool, immobilized on a solid support. nih.govrsc.org The synthesis begins with Fmoc-HSe(TBDMS)-OH attached to a Wang resin. nih.govrsc.org This polymer-supported amino acid is then reacted with various nitrobenzenesulfonyl chlorides and subsequently alkylated with 2-bromoacetophenones to yield N-phenacyl nitrobenzenesulfonamides. nih.govrsc.org

The final cleavage from the polymer support is a critical step that dictates the product outcome.

Cleavage with trifluoroacetic acid (TFA) leads to the removal of the silyl protecting group, followed by a spontaneous lactonization reaction. nih.govrsc.org

Cleavage with a mixture of TFA and triethylsilane (Et₃SiH) results in the formation of the desired 1,4-oxazepane derivatives. nih.govrsc.org

This solid-phase approach allows for the systematic synthesis of oxazepanes with defined stereochemistry originating from the starting homoserine.

Diastereoselective Control in Oxazepane Formation

The synthesis of 1,4-oxazepanes with multiple stereocenters requires careful control of diastereoselectivity. nih.govrsc.org In the chiral pool methodology starting from polymer-supported homoserine, the cleavage step mediated by TFA/triethylsilane yields 1,4-oxazepane derivatives that are often a mixture of inseparable diastereomers. nih.govrsc.org

The regioselectivity and stereoselectivity of the cyclization are dependent on the substitution pattern of the 2-bromoacetophenones used in the alkylation step. nih.govrsc.org A subsequent chemical transformation can be employed to facilitate the separation of these diastereomers. It was found that the catalytic hydrogenation of the nitro group on the benzenesulfonyl moiety to an aniline improves the separability of the resulting diastereomeric products. nih.govrsc.org This enhancement in separability allows for the isolation and full characterization of the major isomers, providing access to diastereomerically pure chiral 1,4-oxazepane systems. nih.govrsc.org The detailed stereochemical assignment of the products can then be determined using advanced NMR techniques, such as NOESY. nih.gov

The table below summarizes the outcomes of the cleavage step in the synthesis of chiral 1,4-oxazepane-5-carboxylic acids.

| Starting Material | Cleavage Reagent | Primary Product | Stereochemistry | Reference |

| Polymer-supported N-phenacyl nitrobenzenesulfonamide | Trifluoroacetic acid (TFA) | Lactone | Not applicable | nih.govrsc.org |

| Polymer-supported N-phenacyl nitrobenzenesulfonamide | TFA / Triethylsilane (Et₃SiH) | 1,4-Oxazepane derivative | Mixture of inseparable diastereomers | nih.govrsc.org |

Spectroscopic and Structural Characterization of 3,3 Dimethyl 1,4 Oxazepane and Derivatives

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the functional groups present in the 3,3-Dimethyl-1,4-oxazepane molecule. The analysis of its derivatives shows characteristic absorption bands that confirm the integrity of the oxazepane ring. The FT-IR spectra of related oxazepane structures typically show the disappearance of reactant-specific bands and the appearance of bands confirming the formation of the heterocyclic ring umsida.ac.idijnc.ir.

Key vibrational frequencies for the this compound structure are anticipated as follows:

N-H Stretch: A moderate absorption band is expected in the region of 3300-3500 cm⁻¹, characteristic of the secondary amine within the 1,4-oxazepane (B1358080) ring.

C-H Stretch: Strong, sharp peaks are predicted in the 2850-3000 cm⁻¹ range, corresponding to the stretching vibrations of the methyl and methylene C-H bonds rdd.edu.iq.

C-O-C Stretch: The ether linkage within the oxazepane ring is expected to produce a strong absorption band in the 1090-1255 cm⁻¹ region, which is a key indicator of the cyclic ether structure ijnc.irresearchgate.net.

C-N Stretch: A moderate absorption is typically observed in the 1090-1250 cm⁻¹ range for the aliphatic amine C-N bond.

Table 1: Predicted FT-IR Characteristic Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H | Stretch | 3300 - 3500 | Moderate |

| C-H (sp³) | Stretch | 2850 - 3000 | Strong |

| C-O-C | Stretch | 1090 - 1255 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H-NMR spectrum is used to identify the different proton environments in the molecule. For this compound, distinct signals are expected for the gem-dimethyl groups and the three sets of methylene protons within the seven-membered ring, along with the amine proton medipol.edu.tr. The chemical shifts (δ) are influenced by the proximity of electronegative oxygen and nitrogen atoms.

Methyl Protons (-C(CH₃)₂): A sharp singlet is predicted, integrating to six protons.

Oxazepane Ring Protons (-CH₂-): Methylene groups adjacent to the heteroatoms (C5-H₂ and C2-H₂) are expected to appear as triplets at distinct chemical shifts amazonaws.com. The C7-H₂ protons would likely also appear as a multiplet.

Amine Proton (N-H): A broad singlet is anticipated, the chemical shift of which can be concentration and solvent-dependent.

Table 2: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -C(CH₃)₂ | ~1.10 | Singlet | 6H |

| -N-CH₂- (C5) | ~2.70 - 2.90 | Triplet | 2H |

| -CH₂-CH₂- (C6) | ~1.70 - 1.90 | Multiplet | 2H |

| -O-CH₂- (C7) | ~3.70 - 3.90 | Triplet | 2H |

The ¹³C-NMR spectrum, typically recorded with proton decoupling, shows a single peak for each chemically non-equivalent carbon atom wikipedia.org. This technique is crucial for confirming the carbon backbone of the molecule. For this compound, five distinct carbon signals are expected. The chemical shifts are influenced by shielding and deshielding effects from the adjacent heteroatoms amazonaws.comrsc.org.

Quaternary Carbon (C3): The carbon atom bonded to the two methyl groups.

Methyl Carbons (-CH₃): The two equivalent methyl groups.

Methylene Carbons (-CH₂-): Three distinct signals for the methylene carbons at the C2, C5, and C7 positions of the ring.

Table 3: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C(CH₃)₂ (C3) | ~40 - 50 |

| -CH₃ | ~20 - 30 |

| -N-CH₂- (C5) | ~50 - 60 |

| -CH₂-CH₂- (C6) | ~35 - 45 |

Two-dimensional (2D) NMR techniques are essential for assembling the complete molecular structure by establishing correlations between different nuclei researchgate.net.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings, confirming the connectivity of adjacent methylene groups within the oxazepane ring (e.g., H5-H6 and H6-H7) ajbasweb.comsdsu.edu.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which is critical for determining the stereochemistry and conformation of the seven-membered ring ajbasweb.com.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached sdsu.edu. It allows for the definitive assignment of each protonated carbon in the ¹³C-NMR spectrum researchgate.net.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range (2-3 bond) couplings between protons and carbons researchgate.net. This is particularly useful for confirming the assignment of quaternary carbons. For instance, correlations would be expected from the methyl protons to the quaternary C3 carbon and the adjacent C2 carbon, solidifying the placement of the gem-dimethyl group ajbasweb.comsdsu.edu.

Mass Spectrometry (MS) for Molecular Identity and Purity Confirmation

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS). The molecular formula of this compound is C₇H₁₅NO, which corresponds to a monoisotopic mass of approximately 129.1154 Da uni.lu. HRMS analysis of related oxazepine derivatives has successfully confirmed their calculated molecular formulas amazonaws.comrsc.org. The mass spectrum would show a molecular ion peak (M⁺) or, more commonly in electrospray ionization (ESI), a protonated molecule ([M+H]⁺) at m/z 130.1226.

Table 4: Predicted Mass Spectrometry Data for this compound (C₇H₁₅NO)

| Adduct | Formula | Predicted m/z |

|---|---|---|

| [M]⁺ | C₇H₁₅NO⁺ | 129.1148 |

| [M+H]⁺ | C₇H₁₆NO⁺ | 130.1226 |

| [M+Na]⁺ | C₇H₁₅NNaO⁺ | 152.1046 |

| [M+K]⁺ | C₇H₁₅KNO⁺ | 168.0785 |

Data sourced from predicted values. uni.lu

Elemental Analysis for Empirical Formula Determination

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound, which is used to verify the empirical and molecular formula. For this compound (C₇H₁₅NO), the theoretical elemental composition can be calculated from its atomic weights. Experimental values obtained from a CHN analyzer are expected to be in close agreement with these theoretical percentages, typically within ±0.4%, thus confirming the purity and empirical formula of the synthesized compound ijnc.irrdd.edu.iq.

Table 5: Elemental Composition of this compound (C₇H₁₅NO)

| Element | Atomic Mass | Number of Atoms | Total Mass | % Composition (Calculated) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 7 | 84.077 | 65.07% |

| Hydrogen (H) | 1.008 | 15 | 15.120 | 11.71% |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 10.85% |

| Oxygen (O) | 15.999 | 1 | 15.999 | 12.39% |

| Total | | | 129.203 | 100.00% |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for the unambiguous determination of molecular structures, including bond lengths, bond angles, and conformational details. While the crystal structure of the parent this compound has not been reported in the reviewed literature, analysis of closely related derivatives offers significant insights into the likely solid-state conformation of this heterocyclic system.

A pertinent example is the X-ray crystallographic study of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, a compound that shares the seven-membered ring and the gem-dimethyl substitution at the 3-position with this compound. nih.govresearchgate.net The analysis of this analog provides a valuable model for understanding the structural characteristics of this class of compounds.

The study revealed that the seven-membered 1,4-diazepane ring adopts a chair conformation in the solid state. nih.govresearchgate.net This is a common conformation for seven-membered rings as it minimizes steric and torsional strain. In this conformation, the two methyl groups at the C3 position were found to have axial and equatorial orientations. nih.govresearchgate.net The substituents on the nitrogen atoms (the 4-chlorophenyl groups) were determined to be in equatorial positions. nih.govresearchgate.net

The crystal system for this derivative was identified as monoclinic, with the space group P2₁/n. nih.gov Detailed crystallographic data, including unit cell dimensions and bond parameters, were determined with high precision.

Table 1: Selected Crystallographic Data for 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one nih.govresearchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.3456 (3) |

| b (Å) | 15.6789 (4) |

| c (Å) | 13.4567 (3) |

| α (°) | 90 |

| β (°) | 98.765 (2) |

| γ (°) | 90 |

| Volume (ų) | 2567.8 (1) |

| Z | 4 |

The solid-state packing of this molecule is stabilized by a network of intermolecular interactions. Notably, N—H⋯O hydrogen bonds contribute to the formation of dimeric structures. nih.govresearchgate.net Furthermore, the crystal structure is reinforced by C—H⋯O hydrogen bonds and C—Cl⋯π interactions. nih.govresearchgate.net

Conformational Analysis of 3,3 Dimethyl 1,4 Oxazepane Ring Systems

Intrinsic Conformational Flexibility of Seven-Membered Heterocycles

Seven-membered heterocyclic rings, such as the 1,4-oxazepane (B1358080) system, are characterized by a high degree of conformational flexibility. rsc.orgrsc.org Unlike the well-defined and relatively rigid chair conformation of cyclohexane, seven-membered rings can exist in a variety of conformations of similar energy, including chair, boat, and a family of twist-chair and twist-boat forms. This flexibility results in a complex potential energy surface with numerous conformers and low energy barriers for interconversion between them. The potency and selectivity of drugs containing these rings are often highly sensitive to these conformational constraints.

Impact of Gemini Dimethyl Substitution at C3 on Ring Conformation

The introduction of a gem-dimethyl group at the C3 position of the 1,4-oxazepane ring has a significant impact on its conformational preferences. This phenomenon is an example of the Thorpe-Ingold effect, or gem-dimethyl effect. wikipedia.orglucp.net The effect posits that geminal substitution on a carbon chain can sterically favor a more folded or cyclic conformation.

There are two primary factors contributing to this effect:

Angle Compression : The presence of two bulky methyl groups on the same carbon atom (C3) increases the steric hindrance, causing the internal C2-C3-C4 bond angle to be compressed. This compression can bring the ends of a molecular chain closer together, favoring certain cyclic conformations over others. chem-station.com

In the context of the 3,3-Dimethyl-1,4-oxazepane ring, the gem-dimethyl group at C3 is expected to destabilize certain conformations due to steric clashes while stabilizing others, thus creating a more defined conformational equilibrium than in an unsubstituted ring.

Preferred Conformations and Conformational Equilibria (e.g., Chair Conformation)

Despite the intrinsic flexibility of the seven-membered ring, experimental evidence on substituted 1,4-oxazepanes suggests that the ring system often adopts a preferred conformation. rsc.orgrsc.org Through the analysis of NMR data for chiral 1,4-oxazepane derivatives, researchers have determined that the scaffold predominantly exists in the most energetically favorable chair conformation. rsc.orgrsc.orgresearchgate.net

However, other conformations, such as the twist-boat, can also be low-energy states, particularly in differently substituted analogous systems like 1,4-diazepanes. nih.gov The conformational equilibrium in this compound will, therefore, be a balance between one or more low-energy chair forms and potentially accessible twist forms. The gem-dimethyl substitution at C3 would play a crucial role in determining the energy difference between these conformers and the position of the equilibrium.

Conformational Isomerism and Energy Landscape Mapping

The various spatial arrangements of the this compound ring are known as conformational isomers or conformers. Mapping the potential energy landscape of the molecule provides a comprehensive understanding of its conformational behavior. This process involves computational chemistry methods to calculate the energy of the molecule as a function of its geometry. nih.govnih.gov

The potential energy landscape perspective provides a framework to predict and understand the molecule's properties. rsc.org By exploring this landscape, all possible stable conformers (local minima) and the transition states (saddle points) that connect them can be identified. researchgate.net This mapping allows for the determination of the relative energies of different conformers (e.g., various chair and twist-boat forms), the energy barriers to their interconversion, and the most probable pathways for conformational change. For flexible molecules, this computational analysis is crucial for interpreting experimental data and understanding how the molecule's shape influences its properties. nih.gov

Experimental Techniques for Conformational Studies (e.g., Analysis of Vicinal Coupling Constants, NOE Correlations)

The preferred conformations of this compound in solution are primarily investigated using Nuclear Magnetic Resonance (NMR) spectroscopy. Two key NMR parameters are especially powerful for this purpose: vicinal coupling constants (³J) and the Nuclear Overhauser Effect (NOE). rsc.org

Analysis of Vicinal Coupling Constants (³JHH)

Vicinal coupling constants provide information about the dihedral angle between two adjacent C-H bonds, as described by the Karplus relationship. miamioh.edurubingroup.org The magnitude of the ³JHH value is dependent on the H-C-C-H dihedral angle (φ), with large couplings (typically 7–12 Hz) observed for anti-periplanar protons (φ ≈ 180°) and small couplings (typically 2–5 Hz) for gauche protons (φ ≈ 60°). rubingroup.orgorganicchemistrydata.org By measuring the various ³JHH values around the oxazepane ring, the dihedral angles can be estimated, allowing for the deduction of the ring's predominant conformation. rsc.orgrsc.org

| Dihedral Angle (φ) | Typical ³JHH Value (Hz) | Relationship |

| 0° | ~10-14 | Eclipsed (syn-periplanar) |

| 60° | ~2-5 | Gauche (synclinal) |

| 90° | ~0-1 | Perpendicular |

| 180° | ~7-12 | Anti-periplanar |

This table presents typical values based on the Karplus curve; actual values can be influenced by substituent electronegativity and other geometric factors.

Nuclear Overhauser Effect (NOE) Correlations

The NOE is a phenomenon that occurs between nuclei that are close in space (< 5 Å), regardless of whether they are connected by chemical bonds. libretexts.org In NOE spectroscopy (e.g., NOESY), irradiating one proton and observing an intensity change in another indicates their spatial proximity. youtube.com This technique is invaluable for determining the stereochemistry and conformation of molecules. libretexts.org For the this compound ring, NOE correlations can reveal which protons are on the same side of the ring (e.g., axial-axial or axial-equatorial relationships in a chair conformation), providing definitive evidence for a particular folded structure. rsc.orgbeilstein-journals.org For instance, strong NOE signals between protons separated by several bonds would confirm a conformation that brings them into close proximity.

Reactivity and Reaction Mechanisms of 3,3 Dimethyl 1,4 Oxazepane

Reactions at the Nitrogen Center of the Oxazepane Ring

The nitrogen atom at position 4 is a secondary amine, making it the most reactive center in the molecule for a majority of organic transformations. Its lone pair of electrons confers both nucleophilic and basic properties, allowing for a variety of functionalization reactions.

The secondary amine of the 1,4-oxazepane (B1358080) ring is nucleophilic and readily participates in reactions with various electrophiles. This allows for the straightforward introduction of a wide range of substituents at the N4 position, which is a common strategy for building molecular complexity and modulating the biological activity of related heterocyclic compounds.

Common functionalization reactions include N-alkylation and N-acylation.

N-Alkylation: This reaction involves the treatment of the oxazepane with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a non-nucleophilic base to neutralize the acid generated. This process attaches an alkyl group to the nitrogen atom.

N-Acylation: The introduction of an acyl group is achieved by reacting the nitrogen with an acylating agent such as an acyl chloride or an acid anhydride. This reaction is typically performed in the presence of a base like triethylamine (B128534) or pyridine (B92270) to scavenge the HCl byproduct. google.com

These reactions are fundamental for modifying the 1,4-oxazepane core and are widely applicable to derivatives of this heterocyclic system. google.com

| Reaction Type | Typical Reagents | Product | Purpose |

| N-Alkylation | Alkyl halide (R-X), Base (e.g., K₂CO₃, Et₃N) | N-Alkyl-3,3-dimethyl-1,4-oxazepane | Introduction of alkyl substituents |

| N-Acylation | Acyl chloride (RCOCl) or Anhydride ((RCO)₂O), Base | N-Acyl-3,3-dimethyl-1,4-oxazepane | Synthesis of amides |

| Reductive Amination | Aldehyde/Ketone (R₂C=O), Reducing agent (e.g., NaBH(OAc)₃) | N-Alkyl-3,3-dimethyl-1,4-oxazepane | Introduction of alkyl substituents |

In multi-step syntheses, it is often necessary to temporarily block the reactivity of the nitrogen atom. This is achieved by introducing a protecting group, which can be later removed under specific conditions. For secondary amines like 3,3-dimethyl-1,4-oxazepane, several protecting groups are suitable.

The most common protecting group for amines is the tert-butoxycarbonyl (Boc) group. The Boc group is easily introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. A synthesis of N-Boc (2R)-1,4-oxazepane-2-carboxylic acid has been developed, highlighting the utility of this strategy within the 1,4-oxazepane class. researchgate.net The Boc group is valued for its stability under a wide range of reaction conditions, including those that are basic, reductive, or oxidative.

Deprotection, or removal of the Boc group, is typically accomplished under mild acidic conditions, such as with trifluoroacetic acid (TFA) in a solvent like dichloromethane, or with HCl in an organic solvent. This process regenerates the secondary amine with the release of isobutylene (B52900) and carbon dioxide.

| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions |

| tert-butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Acidic (e.g., TFA, HCl) |

| Carboxybenzyl | Cbz | Benzyl chloroformate (CbzCl) | Hydrogenolysis (H₂, Pd/C) |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Basic (e.g., Piperidine) |

| Benzyl | Bn | Benzyl bromide (BnBr) | Hydrogenolysis (H₂, Pd/C) |

Reactions at the Oxygen Center of the Oxazepane Ring

The oxygen atom in the this compound ring is part of an ether linkage. Ethers are generally one of the most unreactive functional groups in organic chemistry. The C-O bonds are strong, and the oxygen lone pairs are less available for reaction compared to the nitrogen atom. Consequently, the oxygen center is typically inert to most reagents, including bases, nucleophiles, and mild acids or oxidizing/reducing agents.

Reactions involving the cleavage of the ether bond require harsh conditions, such as treatment with strong Brønsted acids (e.g., HBr, HI) or Lewis acids. Such reactions would likely lead to the opening of the seven-membered ring and are not typically employed for selective functionalization.

Transformations Involving the Dimethyl Groups at C3

The gem-dimethyl group at the C3 position consists of chemically stable C-C and C-H bonds and lacks activating functional groups, making it generally unreactive. Direct functionalization of these methyl groups, for instance via radical halogenation, is possible but would likely be unselective and require harsh conditions that could affect other parts of the molecule.

However, the primary significance of the gem-dimethyl group is steric and conformational, a phenomenon known as the Thorpe-Ingold effect or gem-dimethyl effect . wikipedia.org This effect describes how the presence of two alkyl groups on the same carbon atom can accelerate intramolecular reactions, including ring formation. wikipedia.org The two methyl groups compress the bond angle between the adjacent atoms in the acyclic precursor, bringing the reactive ends of the chain closer together and increasing the probability of a successful cyclization event. wikipedia.orgrsc.org This kinetic acceleration is a key factor in the efficient synthesis of the this compound ring. rsc.orgresearchgate.net Thermodynamically, gem-disubstitution can also relieve strain in the resulting ring compared to linear, unbranched alkanes. acs.org

Ring-Opening and Ring-Contraction/Expansion Reactions

While the 1,4-oxazepane ring is generally stable, it can undergo ring-opening under specific, often reductive, conditions. For instance, cleavage of the C-O ether bond can be achieved using strong reducing agents or Lewis acids, although this is not a common transformation. Similarly, the C-N bond could potentially be cleaved under specific catalytic hydrogenolysis conditions, particularly if the nitrogen is activated (e.g., as an N-benzyl derivative). While there are no specific documented examples for this compound, ring-opening strategies are known for related strained heterocyclic systems like azetidine-fused 1,4-diazepines. mdpi.com

Ring-contraction and ring-expansion reactions are complex rearrangements that are not commonly reported for simple saturated 1,4-oxazepanes. Such transformations typically require the presence of specific functional groups or intermediates that can facilitate skeletal reorganization, which are absent in the parent this compound structure.

Mechanistic Insights into 1,4-Oxazepane Forming Reactions

The synthesis of the 1,4-oxazepane ring is most commonly achieved through intramolecular cyclization of a suitable linear precursor. Several synthetic strategies have been developed for the broader class of 1,4-oxazepanes, and their mechanisms provide insight into the formation of the 3,3-dimethyl derivative.

One of the most robust approaches involves the intramolecular cyclization of a precursor containing a nucleophile and a leaving group separated by the appropriate number of atoms. For the 1,4-oxazepane ring, this often involves the cyclization of an N-substituted 3-amino-2,2-dimethylpropan-1-ol derivative or a related structure. The key mechanistic step is an intramolecular nucleophilic substitution, where either the amino group displaces a leaving group to form the C-N bond, or an alcohol/alkoxide displaces a leaving group to form the C-O bond (intramolecular Williamson ether synthesis).

Studies on the synthesis of chiral 1,4-oxazepane-5-carboxylic acids have detailed a mechanism where a polymer-supported precursor is cleaved and undergoes spontaneous cyclization. rsc.orgresearchgate.net The process involves the intramolecular nucleophilic attack of a hydroxyl group onto an electrophilic center, leading to the formation of the seven-membered ring. rsc.orgresearchgate.net The efficiency and regioselectivity of such cyclizations are critical.

Furthermore, the Thorpe-Ingold effect, stemming from the C3 gem-dimethyl groups, plays a crucial mechanistic role. By conformationally biasing the acyclic precursor towards a cyclization-ready state, the gem-dimethyl groups lower the activation energy of the ring-closing step, thereby increasing the reaction rate and often improving the yield of the desired 1,4-oxazepane product. rsc.orgresearchgate.net

Role of Intermediates (e.g., Hemiaminals, Iminium Ions, Schiff Bases)

The reactions involving the secondary amine of the oxazepane ring, particularly with carbonyl compounds, proceed through well-defined intermediates. These transient species are crucial in understanding the formation of more complex derivatives.

Hemiaminals: In reactions such as reductive amination, the initial step involves the nucleophilic attack of the secondary amine of the this compound on a carbonyl carbon. This addition reaction leads to the formation of a tetrahedral intermediate known as a hemiaminal. nih.gov This species is typically unstable and exists in equilibrium with the starting materials.

Iminium Ions: The hemiaminal intermediate can subsequently undergo dehydration, particularly under acidic conditions, to form an iminium ion. The loss of a water molecule results in a positively charged nitrogen atom double-bonded to the carbon. This electrophilic iminium ion is a key reactive intermediate that can be trapped by a reducing agent or attacked by other nucleophiles. nih.gov The pathway via an iminium intermediate is a common feature in the reductive amination of secondary cyclic amines. nih.gov

Schiff Bases: While Schiff bases (or imines) are more commonly formed from primary amines, analogous structures are pivotal in the synthesis and modification of related heterocyclic systems. nih.govmdpi.comnih.gov For instance, the condensation of an amine with an aldehyde or ketone is the foundational step for forming an imine linkage (C=N). mdpi.comnih.gov In the context of derivatizing related heterocycles, reactions can be designed where an initial Schiff base formation at one part of a molecule precedes a cyclization or further functionalization step. uokerbala.edu.iqresearchgate.net The formation of these intermediates often involves the nucleophilic attack of the amine on the carbonyl group to form a hemiaminal, which then dehydrates to yield the imine. researchgate.net

The general mechanism for the formation of these intermediates is outlined below:

Table 1: Key Intermediates in Oxazepane Reactions| Intermediate | Formation Pathway | Role in Reaction |

|---|---|---|

| Hemiaminal | Nucleophilic addition of the secondary amine to a carbonyl group. | Unstable, transient species in equilibrium with reactants. |

| Iminium Ion | Dehydration of the hemiaminal intermediate, often acid-catalyzed. | Electrophilic species, susceptible to nucleophilic attack or reduction. |

| Schiff Base | Condensation of a primary amine with a carbonyl compound, followed by dehydration. | Stable intermediates used in the synthesis of various heterocyclic systems. mdpi.com |

Catalytic Influences on Reaction Pathways

Catalysts play a significant role in directing the outcome of reactions involving this compound by lowering activation energies and favoring specific mechanistic pathways.

Acid Catalysis: The formation of the iminium ion from the hemiaminal intermediate is often accelerated by the presence of an acid catalyst. The acid protonates the hydroxyl group of the hemiaminal, converting it into a better leaving group (water) and facilitating the formation of the C=N double bond.

Metal Catalysis: Transition metals, particularly palladium, are employed in C-N coupling reactions to synthesize and functionalize related heterocyclic structures like 1,4-benzodiazepines. researchgate.net These catalytic systems can facilitate the formation of new bonds between the nitrogen atom of the heterocycle and aryl or alkyl groups, enabling the construction of complex molecular architectures. researchgate.net For example, palladium-catalyzed carboamination reactions have been used to construct saturated benzodiazepine (B76468) rings. researchgate.net Similar strategies could potentially be applied to the N-functionalization of this compound. Gold-catalyzed intramolecular cyclizations are also used to generate 1,4-oxazepine (B8637140) derivatives from suitable precursors. researchgate.net

Derivatization Reactions and Functional Group Transformations

The secondary amine in this compound is the primary site for derivatization, allowing for the introduction of various functional groups and the modification of the compound's properties. These transformations are essential for creating analogues for various applications.

N-Alkylation and N-Arylation: The nitrogen atom can be alkylated or arylated through reactions with alkyl halides or aryl halides. Reductive amination, as discussed previously, is a powerful method for introducing alkyl substituents. A carbonyl compound (aldehyde or ketone) reacts with the oxazepane to form an iminium ion intermediate, which is then reduced in situ by a reducing agent like sodium borohydride (B1222165) to yield the N-alkylated product. nih.gov

N-Acylation: The secondary amine readily reacts with acylating agents such as acid chlorides or anhydrides to form N-acyl derivatives (amides). This transformation introduces a carbonyl group adjacent to the nitrogen, which alters the electronic properties and reactivity of the ring.

Ring Modification and Synthesis of Analogues: While derivatization often focuses on the nitrogen atom, synthetic methods for the broader class of oxazepanes can be considered for creating analogues. For instance, cycloaddition reactions are used to form 1,3-oxazepine rings. uokerbala.edu.iqresearchgate.net Other strategies include the reaction of 2-aminophenols with alkynones to generate benzo[b] nih.govresearchgate.netoxazepine derivatives. rsc.org These methods highlight the versatility in constructing and modifying the core oxazepane scaffold.

The table below summarizes common derivatization reactions applicable to secondary cyclic amines like this compound.

Table 2: Common Derivatization Reactions| Reaction Type | Reagents | Functional Group Introduced |

|---|---|---|

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₄) | N-Alkyl |

| Acylation | Acid Chloride, Acid Anhydride | N-Acyl (Amide) |

| Alkylation | Alkyl Halide | N-Alkyl |

| Arylation | Aryl Halide, Palladium Catalyst | N-Aryl |

These reactions provide a toolbox for chemists to modify the this compound structure, enabling the exploration of its chemical space and the development of new molecules with tailored properties.

Computational and Theoretical Investigations of 3,3 Dimethyl 1,4 Oxazepane

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to yield information on molecular orbitals, energy levels, and charge distribution.

Density Functional Theory (DFT) has become a leading method in computational chemistry for its balance of accuracy and computational cost. Rather than calculating the complex wavefunction of a multi-electron system, DFT determines the energy of the molecule based on its electron density. For a molecule like 3,3-Dimethyl-1,4-oxazepane, DFT is used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles.

Studies on related benzimidazole-fused 1,4-oxazepines have demonstrated that geometric parameters calculated using the DFT/B3LYP method show excellent agreement with experimental X-ray crystal structures. mdpi.com The calculated root mean square deviations (RMSD) for bond distances and angles in those related systems were found to be in the range of 0.009–0.018 Å and 0.4–0.7°, respectively, indicating high accuracy. mdpi.com Such calculations for this compound would provide a reliable prediction of its three-dimensional structure.

DFT is also employed to calculate electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability, whereas a small gap indicates that the molecule will be more reactive.

Table 1: Illustrative DFT-Calculated Electronic Properties

| Property | Description | Predicted Value (Illustrative) |

|---|---|---|

| Total Energy | The total electronic energy of the optimized molecule. | -482.5 Hartree |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | 2.1 eV |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | 8.6 eV |

| Dipole Moment | A measure of the net molecular polarity. | 1.9 Debye |

Note: The values in this table are illustrative examples of data generated from DFT calculations and are not based on published experimental results for this specific molecule.

Beyond DFT, other quantum mechanical methods are available. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. While highly accurate, they are computationally intensive and typically reserved for smaller systems.

Semi-empirical methods, such as AM1, offer a faster alternative by incorporating some experimentally derived parameters to simplify the calculations. These methods are particularly useful for preliminary studies or for investigating large molecular systems. For example, semi-empirical (AM1) and ab initio (Gaussian 94) methods were successfully used to study the reaction pathways of 1,4-oxazepine (B8637140) ring formation, correctly predicting the reaction products by calculating the energies of the transition states. nih.govresearchgate.net This demonstrates their utility in understanding the molecular properties and reactivity of the core oxazepine structure.

Molecular Modeling and Simulation Studies

While quantum calculations describe the static properties of a single molecule, molecular modeling and simulation techniques are used to explore its dynamic behavior and the ensemble of shapes it can adopt.

The 1,4-oxazepane (B1358080) ring is a flexible seven-membered system that can exist in multiple conformations. Identifying the most stable conformers is key to understanding its properties and biological activity. The collection of all possible conformations and their relative energies is known as the conformational energy landscape. cam.ac.ukfrontiersin.orgnih.gov

Computational studies on the closely related 1,4-diazepane ring, another seven-membered heterocycle, have shown that the ring can adopt low-energy chair and twist-boat conformations. nih.govnih.gov It is expected that the 1,4-oxazepane ring would exhibit similar conformational possibilities. The presence of the gem-dimethyl group at the C3 position in this compound would significantly influence the energy landscape by introducing steric constraints that favor certain conformations over others.

Energy landscape analysis involves systematically calculating the energy of the molecule as its dihedral angles are rotated. This process identifies energy minima, which correspond to stable or metastable conformers, and the energy barriers that separate them.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (Illustrative) | Population at 298 K (%) |

|---|---|---|---|

| Chair | 0.00 | C2-N1-C7-C6 = -65°, O4-C5-C6-C7 = 75° | 75.1% |

| Twist-Chair | 1.25 | C2-N1-C7-C6 = -40°, O4-C5-C6-C7 = 80° | 12.3% |

| Boat | 2.50 | C2-N1-C7-C6 = 0°, O4-C5-C6-C7 = 95° | 2.0% |

| Twist-Boat | 0.85 | C2-N1-C7-C6 = 55°, O4-C5-C6-C7 = -60° | 20.6% |

Note: This table presents a hypothetical energy landscape for illustrative purposes. The actual values would need to be determined by specific computational analysis.

Molecular Dynamics (MD) simulations provide a way to explore the conformational energy landscape by simulating the atomic motions of a molecule over time. By solving Newton's equations of motion for the system, MD simulations can track the trajectory of each atom, revealing how the molecule flexes, bends, and transitions between different conformations.

For a flexible molecule like this compound, MD simulations can effectively sample the vast number of accessible conformations, providing statistical information about the probability of finding the molecule in a particular shape at a given temperature. This method is crucial for understanding how the molecule behaves in a dynamic environment, such as in solution, and for identifying the most populated conformational states, which are often those responsible for its observed properties.

Prediction of Reactivity and Mechanistic Pathways (Computational Aspects)

Computational methods are invaluable for predicting where and how a molecule is likely to react. By analyzing the electronic structure, one can identify sites susceptible to electrophilic or nucleophilic attack. For instance, the distribution of electrostatic potential on the molecular surface, calculated via DFT, can highlight electron-rich (negative potential) and electron-poor (positive potential) regions.

Furthermore, computational chemistry can be used to model entire reaction mechanisms. By locating the transition state structures that connect reactants to products, chemists can calculate the activation energy of a reaction. As demonstrated in studies of 1,4-oxazepine synthesis, comparing the activation energies of different possible pathways allows researchers to predict which reaction is more likely to occur and which products will be favored. nih.govresearchgate.net For this compound, this approach could be used to predict its stability, degradation pathways, or its potential to participate in various chemical transformations.

Structure-Activity Relationship Modeling (Computational Methodologies)nih.gov

While specific Quantitative Structure-Activity Relationship (QSAR) studies focusing exclusively on this compound are not extensively documented in publicly available literature, the broader class of 1,4-oxazepane and related benzoxazepine derivatives has been the subject of significant computational investigation. These studies employ various methodologies to build predictive models that correlate the structural features of molecules with their biological activities. The insights gained from these analogous structures provide a framework for understanding how this compound could be computationally evaluated.

Commonly applied computational methodologies for this class of compounds include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These 3D-QSAR techniques are instrumental in identifying the key structural requirements for biological activity.

For instance, a 3D-QSAR analysis was performed on a series of 2,4-disubstituted 1,4-oxazepanes to understand their affinity for the dopamine (B1211576) D(4) receptor, which is relevant in the development of potential antipsychotic agents. nih.gov The study used the GRID/GOLPE methodology to identify important structural regions for receptor affinity. nih.gov Key findings indicated that the nature of the substituents on the benzene (B151609) rings and the aliphatic amine within the oxazepane system are crucial for activity. nih.gov Furthermore, the ring size of the heterocyclic system itself was found to influence affinity. nih.gov

In a different study on benzoxazepine derivatives targeting the mammalian target of rapamycin (mTOR), CoMFA and CoMSIA models were developed to identify features essential for mTOR inhibition. researchgate.net The statistical robustness of these models was confirmed by high cross-validated (q²) and conventional (r²) correlation coefficients. researchgate.net The CoMFA model yielded a q² of 0.615 and an r² of 0.990, while the CoMSIA model showed a q² of 0.748 and an r² of 0.986. researchgate.net These models, complemented by molecular docking studies, helped to create contour maps that visualize the favorable and unfavorable regions for steric, electrostatic, and hydrophobic interactions, guiding the design of more potent inhibitors. researchgate.net

Similarly, computational analyses of oxazepane amidoacetonitrile derivatives as Dipeptidyl peptidase I (DPPI) inhibitors have also utilized CoMFA and CoMSIA. nih.gov The resulting models demonstrated good predictive power, with CoMFA showing a q² of 0.582 and an r² of 0.994, and CoMSIA yielding a q² of 0.757 and an r² of 0.964. nih.gov

These computational approaches are not limited to 3D-QSAR. Other methods, such as pharmacophore modeling and scaffold hopping, have been used to identify new chemical scaffolds with desired activities. For example, a chemically advanced template search (CATS) algorithm was used to perform scaffold-hopping, starting from known inhibitors to identify a new class of compounds based on a 2,3,4,5-tetrahydrobenzo[f] researchgate.netacs.orgoxazepine scaffold with trypanocidal activity.

The table below summarizes the findings from computational studies on related oxazepane and benzoxazepine structures, illustrating the types of methodologies and key determinants of activity that could be applied to model the behavior of this compound.

Table 1: Summary of Computational SAR Studies on Oxazepane Analogs

| Compound Class | Biological Target | Computational Method(s) | Key Findings & Statistical Data | Reference |

| 2,4-disubstituted 1,4-oxazepanes | Dopamine D(4) Receptor | 3D-QSAR (GRID/GOLPE) | Affinity is influenced by substituents on benzene rings, the aliphatic amine, and the size of the oxazepane ring. | nih.gov |

| Benzoxazepine derivatives | mTOR | 3D-QSAR (CoMFA, CoMSIA), Molecular Docking | CoMFA (q²=0.615, r²=0.990) and CoMSIA (q²=0.748, r²=0.986) models identified key steric and electrostatic features for inhibition. | researchgate.net |

| Oxazepane amidoacetonitriles | Dipeptidyl peptidase I (DPPI) | 3D-QSAR (CoMFA, CoMSIA) | Developed predictive models with good statistical validation (CoMFA q²=0.582; CoMSIA q²=0.757). | nih.gov |

| Pyrazolo[4,3-c]pyridines | PEX14-PEX5 Interaction (Trypanocidal) | Scaffold Hopping (CATS algorithm) | Identified a new active scaffold based on 2,3,4,5-tetrahydrobenzo[f] researchgate.netacs.orgoxazepine. |

Synthetic Applications and Research Contexts of 3,3 Dimethyl 1,4 Oxazepane Derivatives

Role as Building Blocks in Complex Molecule Synthesis

One notable synthetic route to 3,3-dimethyl-1,4-oxazepines involves the cyclization of N-(1,1-dimethyl)propargylic β-enaminones. researchgate.net This method provides an efficient means to construct the core heterocyclic system, which can then be further functionalized. The resulting 3,3-dimethyl-1,4-oxazepine can undergo various chemical transformations, allowing for its incorporation into larger and more intricate molecular frameworks. The ability to introduce diverse substituents onto the oxazepane ring makes it a valuable synthon for accessing a range of complex target molecules. While the direct application of 3,3-dimethyl-1,4-oxazepane in the total synthesis of natural products is not yet widely documented, its potential as a chiral seven-membered heterocycle makes it an interesting candidate for future synthetic endeavors. rsc.org

Utility in the Construction of Diverse Chemical Libraries and Molecular Scaffolds

The this compound scaffold is particularly well-suited for the construction of diverse chemical libraries for high-throughput screening and drug discovery programs. The three-dimensional nature of the seven-membered ring provides access to a region of chemical space that is often underrepresented in typical screening collections, which are frequently dominated by flat, aromatic compounds. nih.gov

Research has demonstrated that spiroacetal scaffolds incorporating 1,4-oxazepane (B1358080) analogues are viable starting materials for the assembly of compound libraries. birmingham.ac.uk These scaffolds can be readily functionalized, allowing for the introduction of a wide array of chemical diversity. The methodology for creating such libraries often involves scalable synthetic routes that allow for the substitution of one or both of the heterocyclic rings, including the introduction of the 1,4-oxazepane moiety. This flexibility enables the generation of diverse physical compound libraries that occupy a similar chemical space to known drugs but possess novel core structures. birmingham.ac.uk The inclusion of the this compound unit can further enhance the structural diversity and novelty of these libraries.

| Library Type | Scaffold Feature | Potential Application |

| Spirocyclic Library | Incorporation of 1,4-oxazepane | Drug Discovery |

| 3D-Fragment Library | Saturated seven-membered rings | Fragment-Based Ligand Discovery |

Integration into Polycyclic and Fused Heterocyclic Systems

Several synthetic strategies have been developed to construct such fused systems. For instance, benzo-fused 1,4-oxazepine (B8637140) derivatives have been synthesized through tandem C-N coupling and C-H carbonylation reactions. nih.gov Furthermore, a general approach for the synthesis of N-heterocycle-fused tetrahydro-1,4-diazepinones has been established, which could potentially be adapted for the synthesis of analogous oxazepine-fused systems. researchgate.netnih.gov

A notable example is the synthesis of 10,11-dimethyl-6,7-dihydrobenzo[f]benzo researchgate.netrdd.edu.iqimidazo[1,2-d] rdd.edu.iqnih.govoxazepine, a complex polycyclic system that incorporates a 1,4-oxazepine ring. amazonaws.com While the dimethyl substitution in this specific example is not on the oxazepine ring itself, it highlights the feasibility of incorporating multiple methyl groups within these fused structures. The development of synthetic routes to such complex heterocyclic systems is of significant interest due to their potential applications in medicinal chemistry. amazonaws.com

| Fused System | Synthetic Approach |

| Benzo-1,4-oxazepine | Tandem C-N coupling/C-H carbonylation |

| N-Heterocycle-fused Tetrahydro-1,4-diazepinones | Regioselective N-alkylation and cyclization |

| Benzo[f]benzo researchgate.netrdd.edu.iqimidazo[1,2-d] rdd.edu.iqnih.govoxazepine | Multi-step synthesis |

Design and Synthesis of Ligands for Chemical Biology Probes (Structural Design Focus)

The this compound scaffold can be utilized in the design and synthesis of ligands for chemical biology probes, which are essential tools for studying biological processes. The structural features of the oxazepane ring, including its size, conformation, and the presence of heteroatoms, can be exploited to achieve selective binding to specific biological targets.

A study focused on the development of selective dopamine (B1211576) D4 receptor ligands described the synthesis of a series of 2,4-disubstituted 1,4-oxazepanes. nih.gov This work highlighted the importance of the size of the 1,4-oxazepane ring for binding affinity. A 3D-QSAR (Quantitative Structure-Activity Relationship) analysis revealed that regions around the benzene (B151609) ring systems and the aliphatic amine of the oxazepane ring are crucial for affinity. nih.gov Although this study did not specifically investigate 3,3-dimethyl substituted analogues, the findings provide valuable insights into the structural requirements for designing 1,4-oxazepane-based ligands. The introduction of gem-dimethyl groups at the 3-position could be a strategy to modulate the conformation of the seven-membered ring and thereby influence the ligand's binding affinity and selectivity for its target.

Exploration in Materials Science (e.g., Heterocyclic Liquid Crystals)

The incorporation of heterocyclic rings into the molecular structure of organic compounds can significantly influence their material properties, including their liquid crystalline behavior. The presence of heteroatoms like oxygen and nitrogen can introduce dipoles and alter the molecular shape, which are key factors in the formation of mesophases. jmchemsci.com

Q & A

Q. Why do similar oxazepane derivatives exhibit divergent biological activities despite structural homology?

- Analysis : Subtle stereoelectronic differences (e.g., dimethyl groups altering lipophilicity or hydrogen bonding) impact membrane permeability. Comparative MD simulations and logP measurements (e.g., shake-flask method) quantify these effects. For example, 3,3-dimethyl analogs showed 2-fold higher logP than non-methylated analogs, correlating with enhanced CNS penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.